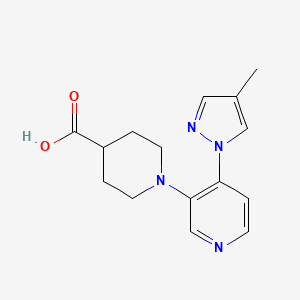
5-hydroxy-4-phenylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-phenylfuran-2(5H)-one is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of a hydroxyl group at the 5th position and a phenyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-phenylfuran-2(5H)-one typically involves the reaction of 4-phenylfuran-2(5H)-one with an appropriate oxidizing agent to introduce the hydroxyl group at the 5th position. Common oxidizing agents used in this reaction include hydrogen peroxide and potassium permanganate. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the hydroxyl group without affecting the phenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-phenylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of 5-oxo-4-phenylfuran-2(5H)-one.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Hydroxy-4-phenylfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-phenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone
- 5-Hydroxy-5-(trichloromethyl)dihydrofuran-2,3-diones
Uniqueness
5-Hydroxy-4-phenylfuran-2(5H)-one is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78920-11-3 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-hydroxy-3-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6,10,12H |
InChI Key |
XXWIUGNNANJILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


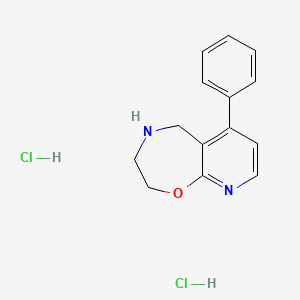
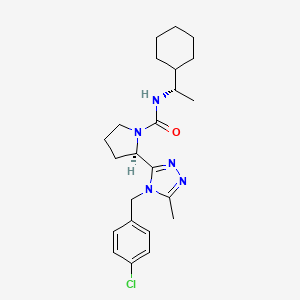
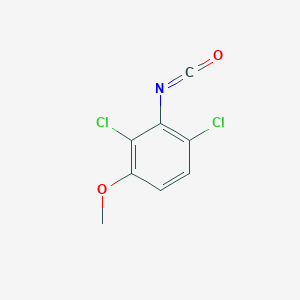
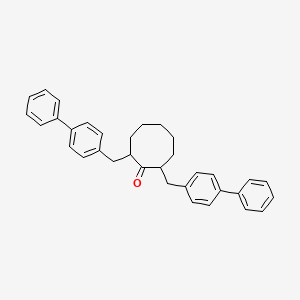
![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)
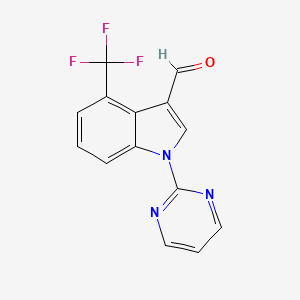
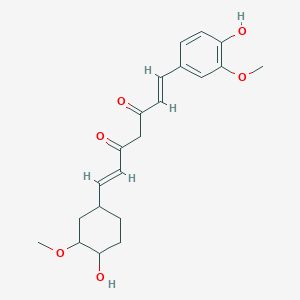
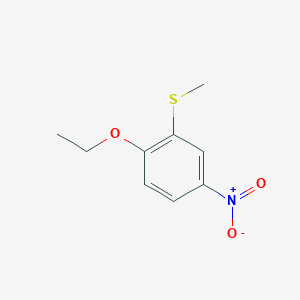
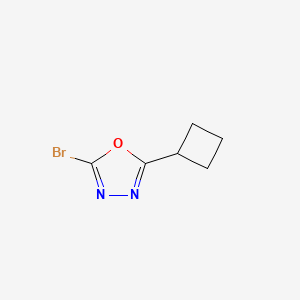
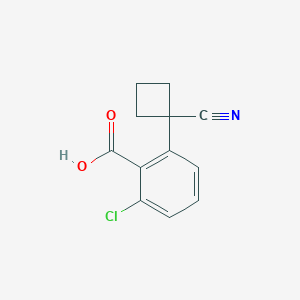
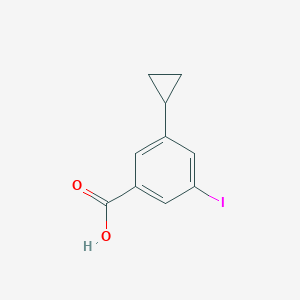
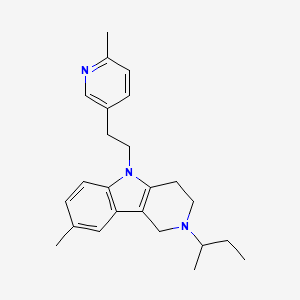
![2-Chloro-4-phenyl-6-[4-(3-pyridinyl)phenyl]-1,3,5-triazine](/img/structure/B13931940.png)
